4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method is the reaction of azomethine ylides with 3-phenacylideneoxindoline-2-ones in ethanol, which yields polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields . Another approach involves the diastereodivergent synthesis using a Lewis base (PCy3) or a Brønsted base (K2CO3) to achieve near-perfect diastereodivergence .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming complex spirocyclic structures.
Substitution Reactions: It can undergo substitution reactions, particularly when functional groups are present on the indoline or pyrrolidine rings.
Common Reagents and Conditions
Azomethine Ylides: Used in cycloaddition reactions to form spirocyclic structures.
Lewis and Brønsted Bases: Used to control the stereochemistry of the product in cycloaddition reactions.
Major Products
The major products formed from these reactions are typically spirocyclic compounds with varied biological activities, depending on the specific substituents and reaction conditions used .
Scientific Research Applications
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-tumor agents, with significant antiproliferative activities against various cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.
Material Science: Spirocyclic compounds, including 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one, are used in the development of smart materials and molecular electronics.
Mechanism of Action
The mechanism of action of 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown strong affinity for proteins such as CDK, c-Met, and EGFR, indicating potential pathways for anti-tumor activity . The compound’s unique spirocyclic structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds are structurally similar and have been synthesized using similar cycloaddition reactions.
Uniqueness
4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)12(11(15)14-9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI Key |
WDZZCPKGTSEQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCNC3 |
Origin of Product |
United States |
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